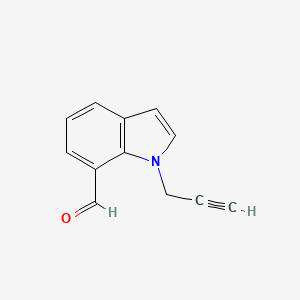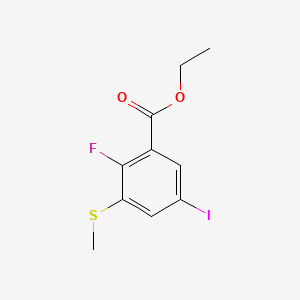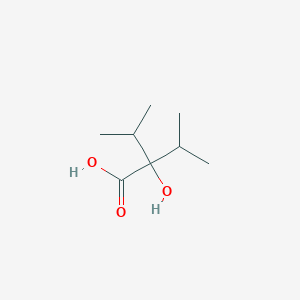
2-Hydroxy-3-methyl-2-(propan-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methyl-2-propan-2-yl-butanoic acid can be achieved through various methods. One common approach involves the hydroxylation of 3-methylbutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions . Another method includes the use of microbial fermentation processes where specific strains of bacteria or fungi are employed to produce the compound from precursor molecules .
Industrial Production Methods
Industrial production of 2-hydroxy-3-methyl-2-propan-2-yl-butanoic acid typically involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that are optimized for high yield and purity of the target compound. The fermentation broth is then subjected to downstream processing, including filtration, extraction, and purification, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methyl-2-propan-2-yl-butanoic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-methyl-2-propan-2-yl-butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methyl-2-propan-2-yl-butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity . The compound can also undergo enzymatic transformations, leading to the formation of active metabolites that exert various effects on cellular processes .
Comparison with Similar Compounds
2-Hydroxy-3-methyl-2-propan-2-yl-butanoic acid can be compared with other similar compounds, such as:
2-Hydroxy-3-methylbutyric acid: Similar in structure but lacks the isopropyl group.
3-Hydroxy-3-methylbutanoic acid: Contains an additional hydroxyl group on the third carbon.
2-Methylpropanoic acid: Lacks the hydroxyl group and has a simpler structure.
These comparisons highlight the unique structural features and reactivity of 2-hydroxy-3-methyl-2-propan-2-yl-butanoic acid, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
5438-17-5 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C8H16O3/c1-5(2)8(11,6(3)4)7(9)10/h5-6,11H,1-4H3,(H,9,10) |
InChI Key |
HCNWVNHPYIMHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


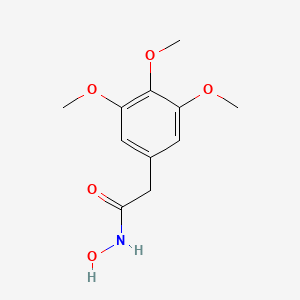
![4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione](/img/structure/B14012485.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid](/img/structure/B14012498.png)
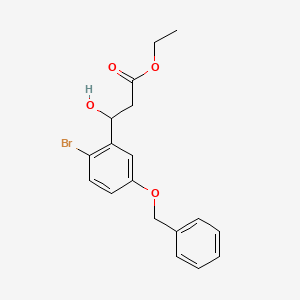
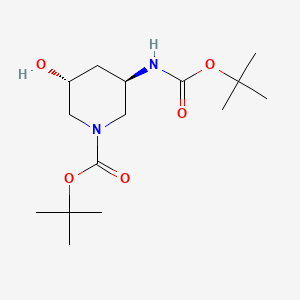

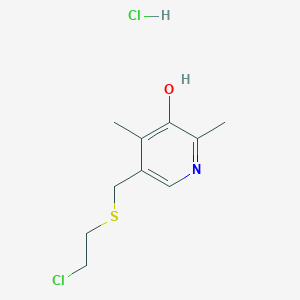
![Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-](/img/structure/B14012529.png)
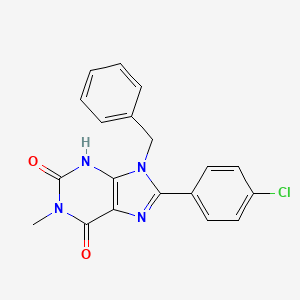
![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl-](/img/structure/B14012534.png)
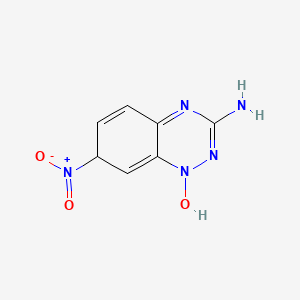
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
